molecular formula C50H41BrN4O4S2 B14801515 (4S,5S)-2-[2-bromo-3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole

(4S,5S)-2-[2-bromo-3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole

Cat. No.: B14801515
M. Wt: 905.9 g/mol
InChI Key: FBOATHNBRSGZFR-KVXOYYPDSA-N
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Description

The compound “(4S,5S)-2-[2-bromo-3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole” is a complex organic molecule featuring multiple phenyl groups, sulfonyl groups, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the imidazole ring, the introduction of the sulfonyl groups, and the bromination of the phenyl ring. Typical reaction conditions may include:

    Formation of Imidazole Ring: This step may involve the condensation of an aldehyde with an amine in the presence of an acid catalyst.

    Introduction of Sulfonyl Groups: Sulfonylation can be achieved using sulfonyl chlorides in the presence of a base such as pyridine.

    Bromination: The bromination of the phenyl ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The phenyl groups may be oxidized to form quinones.

    Reduction: The sulfonyl groups can be reduced to thiols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its multiple functional groups could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its ability to undergo various chemical reactions could be leveraged to design prodrugs or drug delivery systems.

Industry

In industry, the compound may find applications in materials science, such as the development of new polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5S)-2-[2-chloro-3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole
  • (4S,5S)-2-[2-fluoro-3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C50H41BrN4O4S2

Molecular Weight

905.9 g/mol

IUPAC Name

(4S,5S)-2-[2-bromo-3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole

InChI

InChI=1S/C50H41BrN4O4S2/c1-34-26-30-40(31-27-34)60(56,57)54-47(38-20-11-5-12-21-38)45(36-16-7-3-8-17-36)52-49(54)42-24-15-25-43(44(42)51)50-53-46(37-18-9-4-10-19-37)48(39-22-13-6-14-23-39)55(50)61(58,59)41-32-28-35(2)29-33-41/h3-33,45-48H,1-2H3/t45-,46-,47-,48-/m0/s1

InChI Key

FBOATHNBRSGZFR-KVXOYYPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@@H](N=C2C3=C(C(=CC=C3)C4=N[C@H]([C@@H](N4S(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6)C7=CC=CC=C7)Br)C8=CC=CC=C8)C9=CC=CC=C9

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2C3=C(C(=CC=C3)C4=NC(C(N4S(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6)C7=CC=CC=C7)Br)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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